molecular formula C13H13N3O B604984 APN-amine CAS No. 1539292-61-9

APN-amine

Cat. No.: B604984
CAS No.: 1539292-61-9
M. Wt: 227.27
InChI Key: RLTVJTXRTMTNBC-UHFFFAOYSA-N
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Description

APN-amine is a bifunctional crosslinker for thiol-to-carboxyl coupling . The coupling can be performed with high selectivity in a biological medium using mild reaction conditions . The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds .


Synthesis Analysis

The synthesis of amines, such as this compound, involves various methods including reduction of nitriles and amides, S N 2 reactions of alkyl halides with ammonia or an alkylamine, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .


Chemical Reactions Analysis

Amines can undergo various reactions including alkylation and acylation. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DCM, THF, DMF, and DMSO . It is stored at -20°C .

Scientific Research Applications

  • Synthesis and Material Applications : APN-amine is used in the synthesis and improvement of various materials. Augustine et al. (2014) reported that APN with amine functionalities can significantly reduce the cure initiation temperature of phthalonitrile systems and enhance thermal stability (Augustine et al., 2014). Additionally, the introduction of hydroxyl terminated poly ether ether ketone (PEEK) was found to reduce the brittleness of these materials, improving their lap shear strength.

  • Biomedical Applications : In the biomedical field, this compound derivatives are explored for their potential in controlled drug release and tissue engineering. For instance, Bhingaradiya et al. (2017) synthesized amphiphilic conetwork (APCN) gels of poly(β-amino esters) and poly(amido amine) with tunable degradability, which are useful for controlled drug release (Bhingaradiya et al., 2017).

  • Cancer Research : In cancer research, this compound derivatives have been investigated as inhibitors of aminopeptidase N (APN/CD13), a protein associated with cancer growth. Yang et al. (2009) synthesized novel chloramphenicol amine derivatives that exhibited potent inhibitory activity against APN, which could be significant in developing new cancer therapies (Yang et al., 2009).

  • Environmental Applications : this compound has also found applications in environmental science. For example, Subbaiah and Kim (2016) utilized aminated pumpkin seed powder (APSP) as an adsorbent for removing methyl orange from aqueous solutions, demonstrating its potential in water treatment processes (Subbaiah & Kim, 2016).

  • Sensor Technology : this compound derivatives are employed in the development of sensors. Li et al. (2006) developed a novel fluorescence ratiometric pH sensor using covalently immobilized piperazinyl-1,8-napthalimide and benzothioxanthene, showcasing the application of this compound in sensor technology (Li et al., 2006).

Future Directions

The development of novel organic synthesis can solve the problems of traditional linker technology. The current scope of APN-amine and the strategies used for catalyst improvement show potential for future applications in bioconjugation .

Biochemical Analysis

Biochemical Properties

APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . This compound’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, this compound interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, this compound can modulate cytokine production, thereby influencing immune responses. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, this compound can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as this compound can influence transcription factors and other regulatory proteins.

Properties

IUPAC Name

4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTVJTXRTMTNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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